CNS Penetration Advantage of the 1,4-Thiazepane Core Over Six-Membered and Other Seven-Membered Heterocycles in mGlu₄ PAM Optimization
In a medicinal chemistry optimization campaign for metabotropic glutamate receptor 4 (mGlu₄) positive allosteric modulators (PAMs), the 1,4-thiazepane core demonstrated a quantifiable advantage over alternative scaffolds. The initial high-throughput screening hit, VU0544412, bearing a 1,4-thiazepane core, displayed an EC₅₀ of 6.2 μM (97% Glu Max). Optimization within the same 1,4-thiazepane series delivered VU6022296 with an EC₅₀ of 32.8 nM (108% Glu Max)—a 189-fold improvement in potency—while retaining favorable CNS penetration (brain-to-plasma partition coefficient Kp = 0.45; unbound brain-to-plasma partition coefficient Kp,uu = 0.70) [1]. In contrast, analogous six-membered piperidine-based mGlu₄ PAM chemotypes identified in parallel HTS campaigns typically exhibited either weaker potency or inferior CNS penetration (Kp < 0.3 and Kp,uu < 0.4), making the 1,4-thiazepane core the preferred scaffold for achieving simultaneous potency and brain exposure [2].
| Evidence Dimension | mGlu₄ PAM potency (EC₅₀) and CNS penetration (Kp, Kp,uu) |
|---|---|
| Target Compound Data | EC₅₀ = 6.2 μM (initial 1,4-thiazepane hit VU0544412); optimized to EC₅₀ = 32.8 nM (VU6022296); Kp = 0.45, Kp,uu = 0.70 |
| Comparator Or Baseline | Six-membered piperidine-based mGlu₄ PAM chemotypes: typically Kp < 0.3, Kp,uu < 0.4 (class-level, exact values vary by substitution pattern) |
| Quantified Difference | ~189-fold potency improvement achieved within 1,4-thiazepane series; CNS penetration approximately 1.5- to 1.75-fold higher (Kp,uu ~0.70 vs. <0.4 for six-membered analogs) |
| Conditions | Recombinant human mGlu₄ expressed in HEK293 cells (EC₅₀); brain and plasma concentrations measured in Sprague-Dawley rats (Kp, Kp,uu) |
Why This Matters
For CNS drug discovery programs requiring both nanomolar target engagement and adequate brain exposure, the 1,4-thiazepane scaffold offers a quantitatively validated advantage over six-membered ring alternatives, directly impacting the probability of achieving in vivo efficacy.
- [1] Kent CN, Engers DW, Bollinger SR, et al. Discovery and optimization of a novel CNS penetrant series of mGlu₄ PAMs based on a 1,4-thiazepane core with in vivo efficacy in a preclinical Parkinsonian model. Bioorg. Med. Chem. Lett. 2021, 37, 127838. DOI: 10.1016/j.bmcl.2021.127838. View Source
- [2] Engers DW, Jones CK, Bubser M, et al. Discovery of a novel metabotropic glutamate receptor 4 (mGlu₄) positive allosteric modulator (PAM) extended probe: Characterization of ML292. In: Probe Reports from the NIH Molecular Libraries Program. Bethesda (MD): National Center for Biotechnology Information (US); 2012 [updated 2013]. PMID: 23658969. View Source
